molecular formula C11H13ClO4 B8336914 4-(2-Chloro-ethoxy)-5-methoxy-benzoic acid methyl ester

4-(2-Chloro-ethoxy)-5-methoxy-benzoic acid methyl ester

Cat. No. B8336914
M. Wt: 244.67 g/mol
InChI Key: LQVPFNOFBAQSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-ethoxy)-5-methoxy-benzoic acid methyl ester is a useful research compound. Its molecular formula is C11H13ClO4 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chloro-ethoxy)-5-methoxy-benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chloro-ethoxy)-5-methoxy-benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

IUPAC Name

methyl 4-(2-chloroethoxy)-3-methoxybenzoate

InChI

InChI=1S/C11H13ClO4/c1-14-10-7-8(11(13)15-2)3-4-9(10)16-6-5-12/h3-4,7H,5-6H2,1-2H3

InChI Key

LQVPFNOFBAQSAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 50 mL volume glass flask equipped with a stirrer, a thermometer and a reflux condenser were placed 1.00 g (5.49 mmol) of methyl 4-hydroxy-3-methoxybenzoate (purity: 98 wt. %), 1.04 g (7.14 mmol) of 2-bromo-1-chloroethane (purity: 98 wt. %), 0.85 g (6.04 mmol) of potassium carbonate (purity: 98 wt. %), and 30 mL of acetonitrile. The resulting mixture was reflued under stirring at 80-85° C. for 8 hours in an argon gas atmosphere. After the reaction was complete, the reaction mixture was filtered and concentrated under reduced pressure. To the concentrate was added 20 mL of n-heptane, to precipitate a crystalline product. The crystalline product was collected by filtration and dried under reduced pressure, to obtain 1.34 g (isolated yield: 97.8%, purity: 98% in terms of area percentage determined by high performance liquid chromatography) of methyl 4-(2-chloroethoxy)-3-methoxybenzoate as a white crystalline product.
Quantity
1 g
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reactant
Reaction Step One
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1.04 g
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reactant
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0.85 g
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reactant
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30 mL
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solvent
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Synthesis routes and methods II

Procedure details

By using an identical method as above 77 g of 4-hydroxy-5-methoxy-benzoic acid methyl ester, 99.2 g of 2-chloroethyl p-toluene sulfonate, 77.7 g of potassium carbonate, and 1.7 g (4.1 mmol) of methyl-tricapryl ammonium chloride was converted to 91.6 g of the tide compound: mass spectrum (electrospray, m/e,): M+H 245.0
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0 (± 1) mol
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reactant
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99.2 g
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77.7 g
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reactant
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[Compound]
Name
methyl-tricapryl ammonium chloride
Quantity
1.7 g
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reactant
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[Compound]
Name
tide compound
Quantity
91.6 g
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 4-hydroxy-3-methoxy-benzoic acid methyl ester (10 g, 54.8 mmol) and potassium carbonate (22.75 g, 164.4 mmol) in DMF (100 mL) was added 1-bromo-2-chloro-ethane (22.7 mL, 274 mmol). The mixture was heated at 70° C. for 3h and monitored by TLC. The reaction mixture was diluted with ethyl acetate and washed the ethyl acetate layer with water and brine. The organic layer was dried (Na2SO4) and concentrated to afford 4-(2-chloro-ethoxy)-3-methoxy-benzoic acid methyl ester (13.1 gm, 97%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 7.65 (d, 1H), 7.55 (s, 1H), 6.90 (d, 1H), 4.35 (t, 2H), 3.90 (m, 8H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.75 g
Type
reactant
Reaction Step One
Quantity
22.7 mL
Type
reactant
Reaction Step One
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Quantity
100 mL
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solvent
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[Compound]
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3h
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods IV

Procedure details

To a solution of 4-hydroxy-3-methoxy-benzoic acid methyl ester (10 g, 54.8 mmol) and potassium carbonate (22.75 g, 164.4 mmol) in DMF (100 mL) was added 1-bromo-2-chloro-ethane (22.7 mL, 274 mmol). The mixture was heated at 70° C. for 3 h and monitored by TLC. The reaction mixture was diluted with ethyl acetate and washed the ethyl acetate layer with water and brine. The organic layer was dried (Na2SO4) and concentrated to afford 4-(2-chloro-ethoxy)-3-methoxy-benzoic acid methyl ester (13.1 gm, 97%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 7.65 (d, 1H), 7.55 (s, 1H), 6.90 (d, 1H), 4.35 (t, 2H), 3.90 (m, 8H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.75 g
Type
reactant
Reaction Step One
Quantity
22.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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